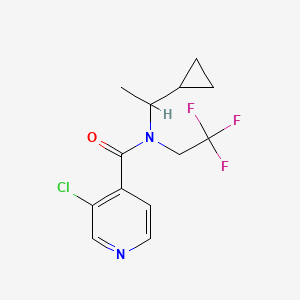![molecular formula C12H13ClN4O B7580198 3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7580198.png)
3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide is a chemical compound that has been recently synthesized and has potential applications in scientific research. It belongs to the class of pyridine carboxamides and has a molecular formula of C13H14ClN5O.
Wirkmechanismus
The mechanism of action of 3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide is not fully understood. However, it has been proposed that the compound may inhibit the activity of certain enzymes or proteins involved in cancer cell growth or bacterial cell wall synthesis.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide can induce apoptosis (programmed cell death) in cancer cells and inhibit bacterial growth. It has also been reported to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide in lab experiments is its potential as a lead compound for the development of new anticancer or antibacterial drugs. However, its limitations include the need for further studies to fully understand its mechanism of action and potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide. These include:
1. Further studies on its mechanism of action and potential toxicity.
2. Development of analogs with improved potency and selectivity.
3. Evaluation of its activity against other types of cancer cells and bacteria.
4. Investigation of its potential as a therapeutic agent for inflammatory and pain-related disorders.
5. Development of new drug delivery systems for improved efficacy and safety.
Synthesemethoden
The synthesis of 3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide involves the reaction of 3-chloropyridine-4-carboxylic acid with N-methyl-N-[(1-methylpyrazol-4-yl)methyl]amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to have activity against certain types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Eigenschaften
IUPAC Name |
3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c1-16(7-9-5-15-17(2)8-9)12(18)10-3-4-14-6-11(10)13/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMLQQGODDQTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)C2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-1-[(1-methylindazol-3-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7580124.png)


![2-[2-[(3-Chloropyridine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7580139.png)
![7-(3-Chloropyridine-4-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7580141.png)
![Methyl 4-[(3-chloropyridine-4-carbonyl)amino]benzoate](/img/structure/B7580146.png)
![3-[(3-Chloropyridine-4-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7580150.png)
![2-[(3-Chloropyridine-4-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7580152.png)
![2-Chloro-4-[(3-chloropyridine-4-carbonyl)amino]benzoic acid](/img/structure/B7580157.png)
![5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid](/img/structure/B7580159.png)

![N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]ethanesulfonamide](/img/structure/B7580180.png)
![7-(2,2,3,3-Tetramethylcyclopropanecarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7580187.png)
![3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine](/img/structure/B7580196.png)